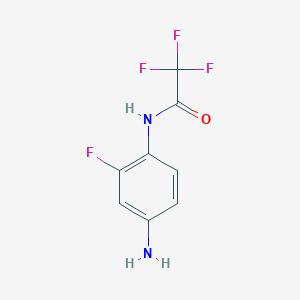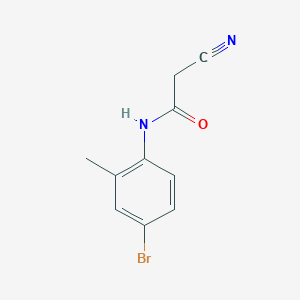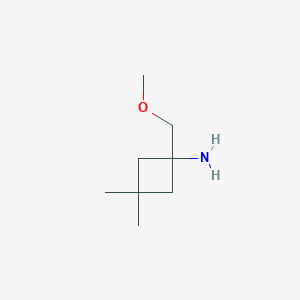
3-(Benzyloxy)-1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C15H21NO2Si. This compound features a cyclobutane ring substituted with benzyloxy and trimethylsilyloxy groups, as well as a nitrile functional group. It is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Introduction of the Trimethylsilyloxy Group: The trimethylsilyloxy group can be introduced through silylation using trimethylsilyl chloride and a base such as triethylamine.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary amines or aldehydes.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
3-(Benzyloxy)-1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile depends on the specific reactions it undergoes. For example:
Oxidation: The benzyloxy group is oxidized through the transfer of electrons to the oxidizing agent.
Reduction: The nitrile group is reduced through the transfer of electrons from the reducing agent.
Substitution: The trimethylsilyloxy group is replaced by a nucleophile through a nucleophilic substitution mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)cyclobutane-1-carbonitrile: Lacks the trimethylsilyloxy group, which may affect its reactivity and solubility.
1-((Trimethylsilyl)oxy)cyclobutane-1-carbonitrile:
3-(Benzyloxy)-1-hydroxycyclobutane-1-carbonitrile: Contains a hydroxyl group instead of a trimethylsilyloxy group, which may affect its reactivity and stability.
Propriétés
Formule moléculaire |
C15H21NO2Si |
|---|---|
Poids moléculaire |
275.42 g/mol |
Nom IUPAC |
3-phenylmethoxy-1-trimethylsilyloxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C15H21NO2Si/c1-19(2,3)18-15(12-16)9-14(10-15)17-11-13-7-5-4-6-8-13/h4-8,14H,9-11H2,1-3H3 |
Clé InChI |
BHDBAIFKOJKBFC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1(CC(C1)OCC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


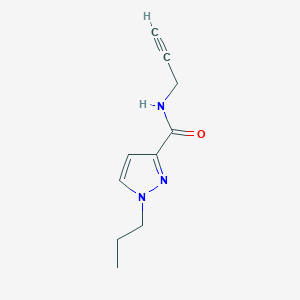
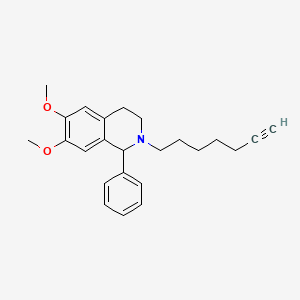

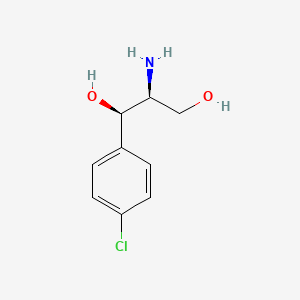
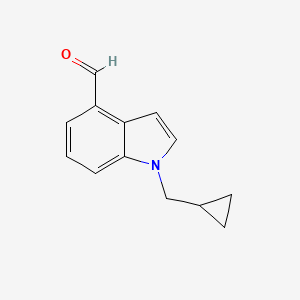
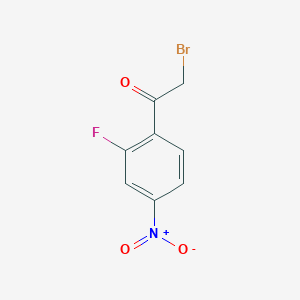
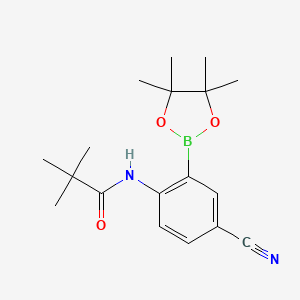
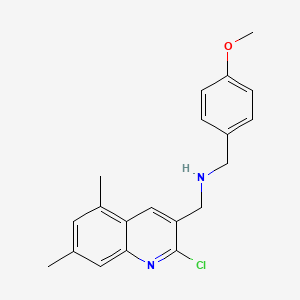
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12991740.png)
